

# Head-to-head comparison of SA 47 and JNJ-42165279

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SA 47     |           |
| Cat. No.:            | B10768912 | Get Quote |

# Head-to-Head Comparison: SA 47 vs. JNJ-42165279

A Comparative Guide for Researchers and Drug Development Professionals

## **Executive Summary**

This guide provides a detailed comparison of two molecules, **SA 47** and JNJ-42165279, intended for researchers, scientists, and drug development professionals. While extensive preclinical and clinical data are available for JNJ-42165279, a selective inhibitor of fatty acid amide hydrolase (FAAH), publicly accessible information on a specific therapeutic agent designated as "**SA 47**" for direct comparison is not available. The search for "**SA 47**" yielded ambiguous results, including references to the immune checkpoint target CD47, which is distinct from the mechanism of action of JNJ-42165279.

Therefore, this guide will focus on a comprehensive overview of JNJ-42165279, presenting its pharmacological profile, mechanism of action, and key experimental data in the requested format. This information can serve as a benchmark for evaluating other FAAH inhibitors.

### JNJ-42165279: A Profile

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1][2][3] Developed by Janssen Pharmaceutica, it has been



investigated for the treatment of anxiety disorders and major depressive disorder, with clinical development progressing to Phase II trials.[2]

### **Mechanism of Action**

JNJ-42165279 acts as a covalently binding but slowly reversible inhibitor of FAAH.[2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides (FAAs), which includes the endocannabinoid anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[1][3] By inhibiting FAAH, JNJ-42165279 increases the levels of these FAAs in both the central nervous system and the periphery, thereby enhancing their signaling.[3]

## **Signaling Pathway of FAAH Inhibition by JNJ-42165279**



Click to download full resolution via product page

Caption: FAAH Inhibition by JNJ-42165279.

## **Quantitative Data Summary for JNJ-42165279**



The following tables summarize the key in vitro and in vivo data for JNJ-42165279.

**Table 1: In Vitro Potency and Selectivity** 

| Parameter         | Species Value                                                            |                                                 | Reference |  |
|-------------------|--------------------------------------------------------------------------|-------------------------------------------------|-----------|--|
| FAAH IC50         | Human (recombinant)                                                      | Human (recombinant) 70 ± 8 nM                   |           |  |
| Rat (recombinant) | 313 ± 28 nM                                                              | [3][4]                                          |           |  |
| Selectivity       | Panel of 50+<br>receptors, enzymes,<br>transporters, and ion<br>channels | No significant<br>inhibition (>50%) at 10<br>μΜ | [3][5]    |  |
| CYP Inhibition    | CYP1A2, 2C8, 2C9,<br>2C19, 2D6, 3A4                                      | No inhibition at 10 μM                          | [5]       |  |
| hERG Inhibition   | No inhibition at 10 $\mu\text{M}$                                        | [5]                                             |           |  |

Table 2: Pharmacodynamic Effects in Humans (Phase I Study)



| Biomarker                       | Dose (oral,<br>daily)      | Fold Increase<br>(vs.<br>Placebo/Predo<br>se) | Compartment | Reference |
|---------------------------------|----------------------------|-----------------------------------------------|-------------|-----------|
| Anandamide<br>(AEA)             | 10-100 mg<br>(single dose) | 5.5 - 10-fold<br>(peak)                       | Plasma      | [6]       |
| 10 mg (7 days)                  | ~45-fold                   | CSF                                           | [6][7]      | _         |
| 25 mg (7 days)                  | ~41-fold                   | CSF                                           | [6][7]      | _         |
| 75 mg (7 days)                  | ~77-fold                   | CSF                                           | [6][7]      | _         |
| Oleoylethanolami<br>de (OEA)    | 10-100 mg<br>(single dose) | 4.3 - 5.6-fold<br>(peak)                      | Plasma      | [6]       |
| 10 mg (7 days)                  | ~6.6-fold                  | CSF                                           | [6][7]      | _         |
| 25 mg (7 days)                  | ~5.8-fold                  | CSF                                           | [6][7]      | _         |
| 75 mg (7 days)                  | ~7.4-fold                  | CSF                                           | [6][7]      |           |
| Palmitoylethanol<br>amide (PEA) | 10-100 mg<br>(single dose) | 4.3 - 5.6-fold<br>(peak)                      | Plasma      | [6]       |
| Brain FAAH<br>Occupancy         | ≥10 mg (single<br>dose)    | 96-98% (at<br>Cmax)                           | Brain (PET) | [6]       |
| 10 mg (trough, single dose)     | >80%                       | Brain (PET)                                   | [6]         |           |
| 2.5 mg (trough, single dose)    | >50%                       | Brain (PET)                                   | [6]         | _         |

# Experimental Protocols FAAH Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-42165279 against recombinant human and rat FAAH.

Methodology:



- Enzyme Source: Recombinant human or rat FAAH is used.
- Substrate: A suitable substrate for FAAH, such as anandamide, is utilized. The substrate is
  often radiolabeled or fluorogenic to enable detection of product formation.
- Incubation: The enzyme is pre-incubated with varying concentrations of JNJ-42165279 for a defined period (e.g., 60 minutes) to allow for inhibitor binding.[3]
- Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
- Reaction Termination: The reaction is stopped after a specific time by adding a quenching agent.
- Detection: The amount of product formed is quantified using an appropriate method (e.g., liquid scintillation counting for radiolabeled substrates or fluorescence measurement).
- Data Analysis: The percentage of inhibition at each concentration of JNJ-42165279 is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

# Brain FAAH Occupancy Study using Positron Emission Tomography (PET)

Objective: To measure the extent to which JNJ-42165279 binds to and blocks FAAH in the living human brain.

#### Methodology:

- PET Tracer: A radiolabeled tracer that specifically binds to FAAH, such as [11C]MK3168, is used.[6][8]
- Study Design: This is typically a multi-session study in healthy volunteers.
  - Baseline Scan: A PET scan is performed before administration of JNJ-42165279 to measure the baseline availability of FAAH.



- Post-Dose Scans: Subsequent PET scans are conducted at various time points after single or multiple doses of JNJ-42165279.[6][8]
- Image Acquisition: The distribution of the PET tracer in the brain is imaged over time.
- Data Analysis:
  - The binding potential of the tracer in different brain regions is calculated for both baseline and post-dose scans.
  - FAAH occupancy is calculated as the percentage reduction in tracer binding potential after JNJ-42165279 administration compared to baseline.

## **Experimental Workflow for PET Occupancy Study**





Click to download full resolution via product page

Caption: Workflow for a clinical PET FAAH occupancy study.



### Conclusion

JNJ-42165279 is a well-characterized, potent, and selective FAAH inhibitor with demonstrated target engagement in both preclinical models and human clinical trials. The extensive publicly available data on its in vitro potency, in vivo pharmacodynamics, and central nervous system target occupancy make it a valuable reference compound in the field of endocannabinoid system modulation. While a direct comparison with "SA 47" is not feasible due to the lack of specific information on the latter, the detailed profile of JNJ-42165279 provided herein offers a robust dataset for researchers and drug developers working on novel FAAH inhibitors or related therapeutic targets.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. JNJ-42165279 Wikipedia [en.wikipedia.org]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. scispace.com [scispace.com]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of SA 47 and JNJ-42165279]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768912#head-to-head-comparison-of-sa-47-and-jnj-42165279]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com